molecular formula C16H20N2O3 B1454258 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid CAS No. 1096815-25-6

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

Cat. No.: B1454258
CAS No.: 1096815-25-6
M. Wt: 288.34 g/mol
InChI Key: LBGCDDSBPGMLJC-UHFFFAOYSA-N
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Description

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole class of organic compounds. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by its unique structure, which includes an indole ring system substituted with a diethylcarbamoyl group and a carboxylic acid moiety.

Mechanism of Action

The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.

The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .

Biochemical Analysis

Biochemical Properties

1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their growth and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it interacts with different biomolecules within these compartments.

Preparation Methods

The synthesis of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid involves several steps, typically starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the diethylcarbamoyl and carboxylic acid groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent in horticulture.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCDDSBPGMLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 2
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 3
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 4
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 5
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 6
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

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